molecular formula C13H9BrN2 B1270516 3-Bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 4044-95-5

3-Bromo-2-phenylimidazo[1,2-a]pyridine

Cat. No. B1270516
CAS RN: 4044-95-5
M. Wt: 273.13 g/mol
InChI Key: HVPPJXIGEZYEGQ-UHFFFAOYSA-N
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Description

3-Bromo-2-phenylimidazo[1,2-a]pyridine (3-Br-2-PIP) is a heterocyclic aromatic compound that has been studied extensively due to its wide range of applications in scientific research. It is a versatile compound, which has been used in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry. 3-Br-2-PIP has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs.

Scientific Research Applications

Synthesis Techniques and Methods

  • The synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines, including 3-Bromo-2-phenylimidazo[1,2-a]pyridine, involves coupling 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone. This method achieves high yields using a metal-free one-pot synthesis approach and is advantageous due to its simplicity and scalability for multigram quantities (Roslan et al., 2016).
  • Ionic liquids have been used to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating good yields and simple separation techniques, which can be reused (Shaabani et al., 2006).

Chemical Properties and Reactions

  • Research on 2-Phenylimidazo[1,2-a]pyridine derivatives, like this compound, has explored their antiinflammatory activity. Among these compounds, some have shown significant antiinflammatory and analgesic properties without causing harmful effects on the gastrointestinal tract (Di Chiacchio et al., 1998).
  • A study on the fluorescent properties of imidazo[1,2-a]pyridines, including this compound, demonstrated their potential use as biomarkers and photochemical sensors. These compounds exhibited significant fluorescence intensity, making them useful for various scientific applications (Velázquez-Olvera et al., 2012).

Educational and Synthetic Applications

  • The synthesis of 2-Phenylimidazo[1,2-a]pyridine, which includes compounds like this compound, serves as an educational example for students in chemistry. It demonstrates the preparation of a bridged N-heterocycle and offers insight into its purification and characterization through various spectroscopic methods (Santaniello et al., 2017).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-2-phenylimidazo[1,2-a]pyridine was not found in the retrieved papers, it is generally recommended to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-bromo-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPPJXIGEZYEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355649
Record name 3-bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4044-95-5
Record name 3-bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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